molecular formula C21H17N5O4 B2532251 methyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate CAS No. 750620-91-8

methyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate

Cat. No. B2532251
CAS RN: 750620-91-8
M. Wt: 403.398
InChI Key: FSKICNVZWWVVQP-UHFFFAOYSA-N
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Description

“Methyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate” is a complex organic compound. It belongs to the class of compounds known as pyrazolopyrimidines . Pyrazolopyrimidines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers .


Molecular Structure Analysis

Pyrazolopyrimidines can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines . The specific molecular structure of “methyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate” would require more specific information or advanced computational analysis.


Chemical Reactions Analysis

The chemical reactions involving pyrazolopyrimidines are diverse and depend on the specific substituents present in the molecule . Without specific information on the reactions of “methyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate”, it’s challenging to provide a detailed analysis.

Scientific Research Applications

Synthesis of Heterocyclic Systems

Research has demonstrated the use of related chemical structures in the synthesis of various heterocyclic systems, which are foundational in medicinal chemistry for their potential biological activities. For instance, methyl 2-benzoylamino-3-dimethylaminopropenoate and similar compounds have been introduced as reagents for preparing fused pyrimidinones from heterocyclic α-amino compounds, leading to the synthesis of derivatives with potential biological activities (Stanovnik et al., 1990).

Biological Evaluation of Heterocyclic Derivatives

Several studies focus on the biological evaluation of heterocyclic derivatives synthesized from compounds with similar chemical structures. For example, novel pyrazolopyrimidines derivatives have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, showing promising results in inhibiting cancer cell growth and lipoxygenase activity (Rahmouni et al., 2016).

Antimicrobial Applications

The antimicrobial potential of pyrazolo[3,4-d]pyrimidine derivatives has been explored, with studies reporting significant activity against various bacterial and fungal strains. This underscores the potential of these compounds in developing new antimicrobial agents (El-sayed et al., 2017).

Anti-Inflammatory and Anticancer Activities

Compounds derived from similar chemical structures have been investigated for their anti-inflammatory and anticancer activities. For instance, derivatives of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines have been synthesized and shown to exhibit anti-inflammatory activity, comparable to standard drugs, without ulcerogenic activity. This highlights their therapeutic potential in inflammation-related disorders (Aggarwal et al., 2014).

Corrosion Inhibition

In addition to biological applications, some studies have explored the corrosion inhibition properties of heterocyclic derivatives on various metal surfaces in acidic environments. This research suggests potential industrial applications in protecting materials from corrosion (Abdel Hameed et al., 2020).

Future Directions

The field of pyrazolopyrimidines is a vibrant area of research, with potential applications in medicinal chemistry and drug discovery . Future research could explore the synthesis, properties, and potential applications of “methyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate” in more detail.

properties

IUPAC Name

methyl 4-[[2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O4/c1-30-21(29)14-7-9-15(10-8-14)24-18(27)12-25-13-22-19-17(20(25)28)11-23-26(19)16-5-3-2-4-6-16/h2-11,13H,12H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKICNVZWWVVQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate

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